molecular formula C6H10Br4O B14611899 2,3-Dibromopropyl ether CAS No. 59261-06-2

2,3-Dibromopropyl ether

Cat. No.: B14611899
CAS No.: 59261-06-2
M. Wt: 417.76 g/mol
InChI Key: YUAPUIKGYCAHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromopropyl ether is a brominated organic compound primarily used as a flame retardant. It is known for its effectiveness in reducing the flammability of various materials, including plastics, textiles, and electronic devices. The compound is characterized by its two bromine atoms attached to a propyl ether backbone, which contributes to its flame-retardant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dibromopropyl ether typically involves the reaction of tetrabromobisphenol A with propenyl chloride and bromine. The process includes etherification, bromination, and crystallization steps. The reaction is carried out in the presence of a solvent, such as chloroform, and a catalyst, like aluminum bromide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize efficiency and minimize waste. The process includes the use of advanced equipment for mixing, heating, and crystallization. The final product is often obtained as a white crystalline solid with a high melting point and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromopropyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3-Dibromopropyl ether has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 2,3-dibromopropyl ether exerts its flame-retardant effects involves the release of bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. Additionally, the compound can form a protective char layer on the surface of materials, further preventing ignition .

Comparison with Similar Compounds

    Tetrabromobisphenol A bis(allyl ether): Another brominated flame retardant with similar applications.

    Tetrabromobisphenol A bis(2-hydroxyethyl ether): Used in similar industrial applications but with different chemical properties.

    Tetrabromobisphenol S bis(2,3-dibromopropyl ether): A derivative with comparable flame-retardant properties .

Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance of high flame-retardant efficiency and stability. Its ability to form a protective char layer and release bromine radicals makes it particularly effective in preventing the spread of flames .

Properties

CAS No.

59261-06-2

Molecular Formula

C6H10Br4O

Molecular Weight

417.76 g/mol

IUPAC Name

1,2-dibromo-3-(2,3-dibromopropoxy)propane

InChI

InChI=1S/C6H10Br4O/c7-1-5(9)3-11-4-6(10)2-8/h5-6H,1-4H2

InChI Key

YUAPUIKGYCAHGM-UHFFFAOYSA-N

Canonical SMILES

C(C(CBr)Br)OCC(CBr)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.